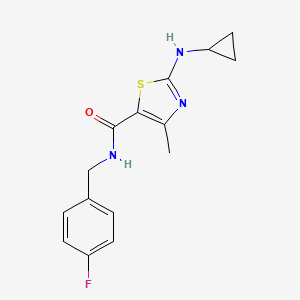

2-(cyclopropylamino)-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide

CAS No.:

Cat. No.: VC11401618

Molecular Formula: C15H16FN3OS

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H16FN3OS |

|---|---|

| Molecular Weight | 305.4 g/mol |

| IUPAC Name | 2-(cyclopropylamino)-N-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide |

| Standard InChI | InChI=1S/C15H16FN3OS/c1-9-13(21-15(18-9)19-12-6-7-12)14(20)17-8-10-2-4-11(16)5-3-10/h2-5,12H,6-8H2,1H3,(H,17,20)(H,18,19) |

| Standard InChI Key | BKZIOMFKCGEUHT-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)NC2CC2)C(=O)NCC3=CC=C(C=C3)F |

| Canonical SMILES | CC1=C(SC(=N1)NC2CC2)C(=O)NCC3=CC=C(C=C3)F |

Introduction

2-(Cyclopropylamino)-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic compound belonging to the thiazole family. This molecule is of interest due to its potential applications in medicinal chemistry, particularly in the development of drugs targeting cancer, microbial infections, and other diseases. The compound's structural features, such as the thiazole ring and fluorobenzyl group, contribute to its biological activity.

Structural Characteristics

The chemical structure of this compound can be described as follows:

-

Core Structure: A 1,3-thiazole ring substituted with a methyl group at position 4 and a carboxamide group at position 5.

-

Substituents:

-

A cyclopropylamino group attached to position 2 of the thiazole ring.

-

A fluorobenzyl group linked to the nitrogen atom of the carboxamide.

-

Molecular Formula: C15H16FN3OS

Molecular Weight: Approximately 305.37 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

-

Thiazole Ring Formation: The thiazole ring is constructed using cyclocondensation reactions involving thiourea derivatives and α-haloketones.

-

Functionalization: The carboxamide group is introduced through amidation reactions.

-

Substitution: The cyclopropylamino and fluorobenzyl groups are added using nucleophilic substitution or reductive amination techniques.

Biological Activity

This compound exhibits promising biological activities due to its structural features:

-

Anticancer Potential:

-

The fluorobenzyl moiety enhances interactions with hydrophobic pockets in protein targets.

-

Preliminary studies suggest activity against tumor cell lines, though specific IC50 values have not been widely reported.

-

-

Antimicrobial Properties:

-

The thiazole ring is known for its antimicrobial activity, targeting bacterial and fungal enzymes.

-

Cyclopropylamino groups may enhance binding affinity to microbial targets.

-

-

Drug-Like Properties:

-

Computational tools like SwissADME predict good oral bioavailability and membrane permeability for this molecule.

-

Research Findings and Applications

| Study Focus | Findings |

|---|---|

| Anticancer Screening | Potential inhibition of tumor growth; further studies needed for validation. |

| Antimicrobial Testing | Hypothetical efficacy against Gram-positive bacteria; experimental data lacking. |

| ADMET Predictions | Good absorption and metabolic stability predicted computationally. |

Limitations and Future Directions

-

Limitations:

-

Lack of extensive in vitro and in vivo data.

-

Unknown toxicity profile and side effects.

-

-

Future Research:

-

Detailed pharmacokinetic studies to assess bioavailability.

-

Exploration of structure-activity relationships (SAR) to optimize efficacy.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume